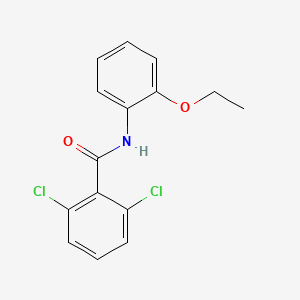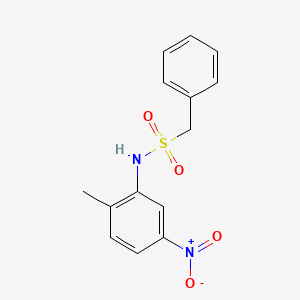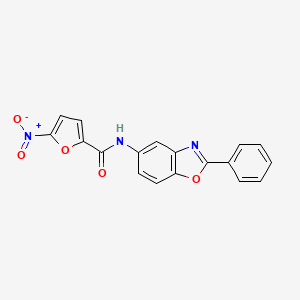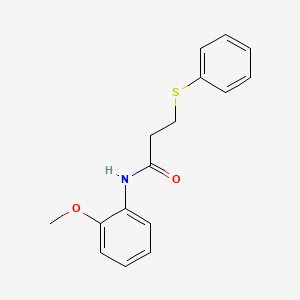
2,3-dimethoxy-N-(2-methoxyphenyl)benzamide
Vue d'ensemble
Description
2,3-dimethoxy-N-(2-methoxyphenyl)benzamide is a synthetic compound that belongs to the class of phenethylamines. It is commonly referred to as 2C-H-5 or 2C-H-5-NMe2 and is used in scientific research for its potential therapeutic properties. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Applications De Recherche Scientifique
Antipsychotic Potential
2,3-Dimethoxy-N-(2-methoxyphenyl)benzamide and its related compounds have been studied for their potential as antipsychotic agents. For instance, a study highlighted the synthesis and evaluation of these compounds, noting their antidopaminergic properties and potential for reducing extrapyramidal side effects commonly associated with antipsychotic medications (Högberg et al., 1990).
Anti-Diabetic Effects
Research has also indicated the anti-diabetic potential of derivatives of 2,3-dimethoxy-N-(2-methoxyphenyl)benzamide. A study discovered a derivative that significantly increased glucose uptake in muscle cells and enhanced the expression of proteins related to glucose uptake improvement, suggesting its potential as an anti-diabetic substance (Hwang et al., 2015).
Anti-Obesity Properties
The same compound group has been explored for its effects on adipogenesis suppression. One study found that a derivative effectively inhibited the differentiation of cells into fat cells and reduced the expression of enzymes involved in fat synthesis, indicating its potential as an anti-obesity agent (Hwang et al., 2014).
Antioxidant and Antibacterial Activities
Some derivatives of 2,3-dimethoxy-N-(2-methoxyphenyl)benzamide have been synthesized and evaluated for their antioxidant and antibacterial activities. A study highlighted the synthesis of novel compounds and their effective antioxidant properties, including free radical scavenging and metal chelating activities. These compounds also demonstrated antibacterial activity against various bacterial strains, suggesting their potential for diverse biomedical applications (Yakan et al., 2020).
Propriétés
IUPAC Name |
2,3-dimethoxy-N-(2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-13-9-5-4-8-12(13)17-16(18)11-7-6-10-14(20-2)15(11)21-3/h4-10H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEZAUPNNTYLQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5842705.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5842727.png)
![5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5842735.png)

![N'-[(2,3-dimethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5842744.png)
![3-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]acrylamide](/img/structure/B5842752.png)


![4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5842771.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5842788.png)